molecular formula C15H13NO2 B11794083 3-(4-Hydroxybenzyl)indolin-2-one

3-(4-Hydroxybenzyl)indolin-2-one

Cat. No.: B11794083
M. Wt: 239.27 g/mol
InChI Key: BNEPXBTXKGHOQM-UHFFFAOYSA-N
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Description

3-(4-Hydroxybenzyl)indolin-2-one is a compound that belongs to the indolin-2-one family, which is known for its diverse biological activities. This compound is particularly interesting due to its selective inhibition of receptor tyrosine kinases, making it a valuable molecule in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybenzyl)indolin-2-one typically involves the reaction of indolin-2-one with 4-hydroxybenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybenzyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Hydroxybenzyl)indolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting receptor tyrosine kinases, which are involved in cell signaling pathways.

    Medicine: Potential therapeutic agent for diseases involving abnormal cell growth, such as cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybenzyl)indolin-2-one involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in the regulation of cell division and survival. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxybenzyl)indolin-2-one is unique due to its specific inhibition of receptor tyrosine kinases, which is not commonly observed in other similar compounds. This specificity makes it a valuable molecule for targeted therapeutic applications .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H13NO2/c17-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)16-15(13)18/h1-8,13,17H,9H2,(H,16,18)

InChI Key

BNEPXBTXKGHOQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)O

Origin of Product

United States

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